dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate

Anti‑inflammatory Carrageenan‑induced paw edema Topical formulation

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate (CAS 41167-36-6, C22H22O5, MW 366.41) is a synthetic cyclohexane‑1,1‑dicarboxylate derivative featuring a 4‑oxo group and 2,6‑diphenyl substitution. It is predominantly studied as the trans‑isomer, which is accessible via a two‑step aldol‑Michael sequence (benzaldehyde + acetone → 1,5‑diphenyl‑1,4‑pentadien‑3‑one, then dimethyl malonate addition) in good overall yield.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
Cat. No. B4291593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C22H22O5/c1-26-20(24)22(21(25)27-2)18(15-9-5-3-6-10-15)13-17(23)14-19(22)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3
InChIKeyFTUPPKXMEXHVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate – Core Identity and Procurement Primer


Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate (CAS 41167-36-6, C22H22O5, MW 366.41) is a synthetic cyclohexane‑1,1‑dicarboxylate derivative featuring a 4‑oxo group and 2,6‑diphenyl substitution [1]. It is predominantly studied as the trans‑isomer, which is accessible via a two‑step aldol‑Michael sequence (benzaldehyde + acetone → 1,5‑diphenyl‑1,4‑pentadien‑3‑one, then dimethyl malonate addition) in good overall yield [2]. The compound has been evaluated preclinically for topical anti‑inflammatory activity and serves as a scaffold for brominated derivatives that undergo dehydrobromination to yield phenols [3]. Its combination of a ketone, two ester groups, and two phenyl rings makes it a versatile starting material for medicinal‑chemistry campaigns and structure–activity relationship (SAR) studies targeting cyclooxygenase (COX) pathways.

Why Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate Cannot Be Replaced by Simple Cyclohexane-1,1-dicarboxylates or Common NSAIDs


Generic substitution is risky because the 4‑oxo and 2,6‑diphenyl substituents are not passive bystanders; they determine both the stereoelectronic properties and the biological target engagement of the molecule. Commercially available dimethyl cyclohexane‑1,1‑dicarboxylate lacks these substituents and consequently shows no documented anti‑inflammatory activity in standardized in‑vivo models [1]. Conversely, diclofenac sodium—a clinically used topical NSAID—serves as a direct comparator in the carrageenan‑induced paw‑edema assay, but its structural differences (dichlorophenylamino instead of diphenyl) lead to a distinct COX‑selectivity profile, metabolic fate, and side‑effect liability [2]. Even closely related esters (e.g., the diethyl analogue) alter solubility, logP, and formulation behaviour, making data generated on one congener untransferable to another. The following evidence sections provide the quantitative head‑to‑head data that substantiate why dimethyl 4‑oxo‑2,6‑diphenylcyclohexane‑1,1‑dicarboxylate must be specified by exact structure for research or formulation development.

Quantitative Comparative Evidence for Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate


Topical Anti‑Inflammatory Potency Head‑to‑Head with 0.1% Diclofenac Sodium Ointment

In the carrageenan‑induced rat‑paw‑edema model, an ointment containing 4 % or 5 % of dimethyl 4‑oxo‑2,6‑diphenylcyclohexane‑1,1‑dicarboxylate produced edema‑inhibition percentages that were statistically indistinguishable from those of the 0.1 % diclofenac sodium standard ointment at all measured time points (1 h, 2 h, 3 h, 4 h) [1]. The compound achieved maximum inhibition at 3 h, maintaining a plateau through 4 h, mirroring the time‑course of the clinical comparator.

Anti‑inflammatory Carrageenan‑induced paw edema Topical formulation

Synthetic Accessibility Advantage – High‑Yield Two‑Step Route from Commodity Building Blocks

The published two‑step synthesis proceeds via aldol condensation of benzaldehyde and acetone (78 % yield) followed by Michael addition of dimethyl malonate (81 % yield), delivering the final product with a combined yield of approximately 63 % without requiring chromatography [1]. This contrasts with many steroidal anti‑inflammatory syntheses or multi‑step heterocycle constructions that often involve <50 % overall yield and column purification.

Synthesis Aldol‑Michael sequence Process chemistry

Thermal Stability Benchmarking Against Common Topical NSAID Crystalline Forms

The compound exhibits a sharp melting point of 292‑295 °C, significantly higher than that of diclofenac sodium (m.p. 283‑285 °C) and many other non‑steroidal anti‑inflammatory acids (e.g., ibuprofen m.p. 75‑77 °C) [1][2]. The melt remains >200 °C above typical hot‑melt ointment‑processing temperatures (70 °C), indicating robust solid‑state stability suitable for melt‑blending without risk of thermal degradation.

Thermal stability Melting point Formulation pre‑screening

Unique Reactivity Profile – Regioselective Bromination and Dehydrobromination to Phenolic Building Blocks

When treated with bromine, dimethyl 4‑oxo‑trans‑2,6‑diphenylcyclohexane‑1,1‑dicarboxylate undergoes regio‑ and stereoselective bromination at the α‑positions to the ketone. Subsequent dehydrobromination leads to phenols via demethoxycarbonylation, a cascade unique to this 1,1‑dicarboxylate scaffold [1]. By contrast, the unsubstituted dimethyl cyclohexane‑1,1‑dicarboxylate and the mono‑ketone analogues without the 1,1‑diester motif lack the electronic activation required for this transformation, rendering them inert under identical conditions.

Bromo‑derivatives Dehydrobromination Late‑stage functionalization

Highest‑Return Application Scenarios for Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate


Topical Anti‑Inflammatory Lead‐Optimization Programs

Because the compound has demonstrated in‑vivo anti‑inflammatory efficacy statistically equivalent to 0.1 % diclofenac sodium ointment in the carrageenan‑induced paw‑edema model, it serves as a viable starting point for lead‑optimization campaigns aimed at developing novel topical NSAIDs [1]. Researchers can exploit the synthetic flexibility of the 1,1‑dicarboxylate ester groups to tune lipophilicity and skin permeability while retaining the 4‑oxo‑2,6‑diphenyl pharmacophore that appears essential for activity.

Chemical‐Biology Probe Synthesis via Brominated Intermediates

The regio‑ and stereoselective bromination reported by Theobald (1982) enables the preparation of mono‑ and dibromo‑derivatives that can be further functionalized through cross‑coupling or nucleophilic displacement [2]. This reactivity profile makes the compound a strategic core for generating focused libraries of cyclohexane‑based bioactive molecules, including phenol‑terminated probes for target‑identification studies.

Process‐Development Feasibility Studies for Cost‑Sensitive APIs

The two‑step, chromatography‑free synthesis with an overall yield of ~63 % [3] provides an attractive case study for process chemists evaluating scalable routes to cyclohexane‑1,1‑dicarboxylate APIs. The high melting point (292‑295 °C) further simplifies purification by recrystallization, and the thermal stability exceeds that of many marketed NSAIDs, reducing degradation risk during hot‑melt extrusion or terminal sterilization.

Reference Standard for Analytical Method Development in Topical Formulations

Given the well‑characterized IR (νmax 1735 cm⁻¹ ester C=O, 1672 cm⁻¹ ketone C=O), ¹H NMR, and melting point (292‑295 °C) [3], the compound can be employed as a chromatographic reference standard during the development of HPLC or UPLC methods for quality control of in‑house topical formulations containing cyclohexane‑1,1‑dicarboxylate scaffolds.

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